![molecular formula C95H189O16P B3026238 [(2S,7R,11R,15S,19S,22S,26S,30R,34R,38S,43R,47R,51S,55S,58S,62S,66R,70R)-38-[[[(2,3-dihydroxypropoxy)hydroxyphosphinyl]oxy]methyl]-7,11,15,19,22,26,30,34,43,47,51,55,58,62,66,70-hexadecamethyl-1,4,37,40-tetraoxacyclodoheptacont-2-yl]methyl beta-L-gulopyranoside CAS No. 416880-23-4](/img/structure/B3026238.png)
[(2S,7R,11R,15S,19S,22S,26S,30R,34R,38S,43R,47R,51S,55S,58S,62S,66R,70R)-38-[[[(2,3-dihydroxypropoxy)hydroxyphosphinyl]oxy]methyl]-7,11,15,19,22,26,30,34,43,47,51,55,58,62,66,70-hexadecamethyl-1,4,37,40-tetraoxacyclodoheptacont-2-yl]methyl beta-L-gulopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2S,7R,11R,15S,19S,22S,26S,30R,34R,38S,43R,47R,51S,55S,58S,62S,66R,70R)-38-[[[(2,3-dihydroxypropoxy)hydroxyphosphinyl]oxy]methyl]-7,11,15,19,22,26,30,34,43,47,51,55,58,62,66,70-hexadecamethyl-1,4,37,40-tetraoxacyclodoheptacont-2-yl]methyl beta-L-gulopyranoside is a complex organic compound with a highly intricate structure. This compound is characterized by multiple chiral centers and a large, cyclic backbone, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [(2S,7R,11R,15S,19S,22S,26S,30R,34R,38S,43R,47R,51S,55S,58S,62S,66R,70R)-38-[[[(2,3-dihydroxypropoxy)hydroxyphosphinyl]oxy]methyl]-7,11,15,19,22,26,30,34,43,47,51,55,58,62,66,70-hexadecamethyl-1,4,37,40-tetraoxacyclodoheptacont-2-yl]methyl beta-L-gulopyranoside typically involves multi-step organic synthesis. The process may include the formation of the cyclic backbone through cyclization reactions, followed by the introduction of functional groups via substitution reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.
Industrial Production Methods: Industrial production of this compound would require optimization of the synthetic route to ensure scalability and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to maintain consistency in the final product.
Análisis De Reacciones Químicas
Types of Reactions: [(2S,7R,11R,15S,19S,22S,26S,30R,34R,38S,43R,47R,51S,55S,58S,62S,66R,70R)-38-[[[(2,3-dihydroxypropoxy)hydroxyphosphinyl]oxy]methyl]-7,11,15,19,22,26,30,34,43,47,51,55,58,62,66,70-hexadecamethyl-1,4,37,40-tetraoxacyclodoheptacont-2-yl]methyl beta-L-gulopyranoside can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice play a significant role in determining the reaction outcome.
Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation reactions may yield ketones or carboxylic acids, while substitution reactions could introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
[(2S,7R,11R,15S,19S,22S,26S,30R,34R,38S,43R,47R,51S,55S,58S,62S,66R,70R)-38-[[[(2,3-dihydroxypropoxy)hydroxyphosphinyl]oxy]methyl]-7,11,15,19,22,26,30,34,43,47,51,55,58,62,66,70-hexadecamethyl-1,4,37,40-tetraoxacyclodoheptacont-2-yl]methyl beta-L-gulopyranoside has a wide range of applications in scientific research. In chemistry, it can be used as a model compound for studying complex organic reactions. In biology and medicine, it may serve as a potential therapeutic agent or a tool for investigating biochemical pathways. In industry, it could be utilized in the development of advanced materials or as a catalyst in chemical processes.
Mecanismo De Acción
The mechanism of action of [(2S,7R,11R,15S,19S,22S,26S,30R,34R,38S,43R,47R,51S,55S,58S,62S,66R,70R)-38-[[[(2,3-dihydroxypropoxy)hydroxyphosphinyl]oxy]methyl]-7,11,15,19,22,26,30,34,43,47,51,55,58,62,66,70-hexadecamethyl-1,4,37,40-tetraoxacyclodoheptacont-2-yl]methyl beta-L-gulopyranoside involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways would depend on the specific context of its application.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to [(2S,7R,11R,15S,19S,22S,26S,30R,34R,38S,43R,47R,51S,55S,58S,62S,66R,70R)-38-[[[(2,3-dihydroxypropoxy)hydroxyphosphinyl]oxy]methyl]-7,11,15,19,22,26,30,34,43,47,51,55,58,62,66,70-hexadecamethyl-1,4,37,40-tetraoxacyclodoheptacont-2-yl]methyl beta-L-gulopyranoside may include other large cyclic organic molecules with multiple chiral centers and functional groups.
Uniqueness: The uniqueness of this compound lies in its specific arrangement of functional groups and chiral centers, which confer distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry.
Propiedades
IUPAC Name |
2,3-dihydroxypropyl [(2S,7R,11R,15S,19S,22S,26S,30R,34R,38S,43R,47R,51S,55S,58S,62S,66R,70R)-7,11,15,19,22,26,30,34,43,47,51,55,58,62,66,70-hexadecamethyl-38-[[(2S,3S,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-1,4,37,40-tetraoxacyclodoheptacont-2-yl]methyl hydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C95H189O16P/c1-72-29-17-33-76(5)41-25-49-84(13)57-61-104-68-89(70-108-95-94(101)93(100)92(99)91(66-97)111-95)106-63-59-86(15)51-27-43-78(7)35-19-31-74(3)39-23-47-82(11)55-53-81(10)46-22-38-73(2)30-18-34-77(6)42-26-50-85(14)58-62-105-69-90(71-110-112(102,103)109-67-88(98)65-96)107-64-60-87(16)52-28-44-79(8)36-20-32-75(4)40-24-48-83(12)56-54-80(9)45-21-37-72/h72-101H,17-71H2,1-16H3,(H,102,103)/t72-,73-,74-,75-,76+,77+,78+,79+,80-,81-,82-,83-,84+,85+,86+,87+,88?,89-,90-,91-,92+,93-,94-,95-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTCMHBRMMRXFE-ZDIJKEQQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(CCCC(CCOCC(OCCC(CCCC(CCCC(CCCC(CCC(CCCC(CCCC(CCCC(CCOCC(OCCC(CCCC(CCCC(CCCC(CCC(CCC1)C)C)C)C)C)COP(=O)(O)OCC(CO)O)C)C)C)C)C)C)C)C)COC2C(C(C(C(O2)CO)O)O)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC[C@H](CCC[C@H](CCOC[C@H](OCC[C@@H](CCC[C@@H](CCC[C@@H](CCC[C@@H](CC[C@H](CCC[C@H](CCC[C@H](CCC[C@H](CCOC[C@H](OCC[C@@H](CCC[C@@H](CCC[C@@H](CCC[C@@H](CC[C@H](CCC1)C)C)C)C)C)COP(=O)(O)OCC(CO)O)C)C)C)C)C)C)C)C)CO[C@@H]2[C@H]([C@H]([C@@H]([C@@H](O2)CO)O)O)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C95H189O16P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1618.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
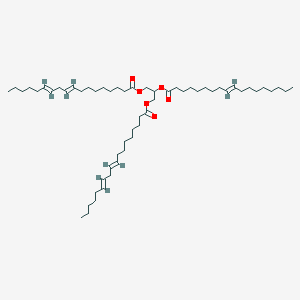
![Eicosanoic acid, 2,3-bis[(1-oxooctadecyl)oxy]propyl ester](/img/structure/B3026156.png)
![Glycerol 1-palmitate 2,3-bis[(9Z)-9-hexadecenoate]](/img/structure/B3026157.png)
![9Z-octadecenoic acid, 1,1'-[2-[(1-oxodecyl)oxy]-1,3-propanediyl] ester](/img/structure/B3026158.png)
![methyl (Z)-7-[(1R,2S)-2-[(E,3S)-3-acetyloxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoate](/img/structure/B3026159.png)
![carbonic acid, 2-bromoethyl 6'-methoxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3'-yl ester](/img/structure/B3026160.png)
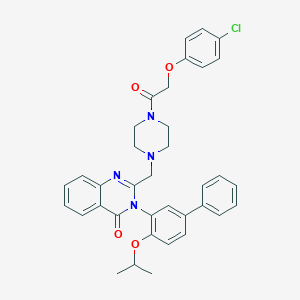
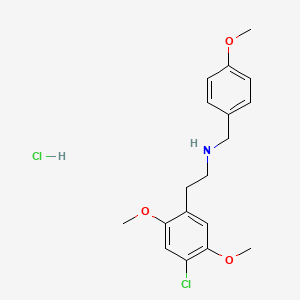
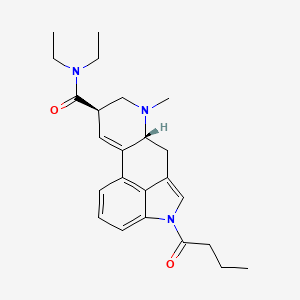
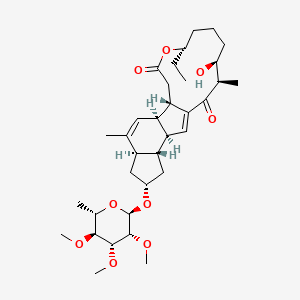
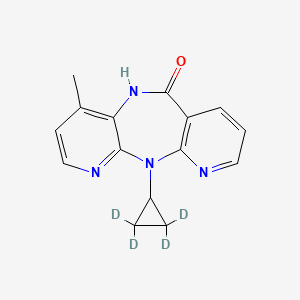
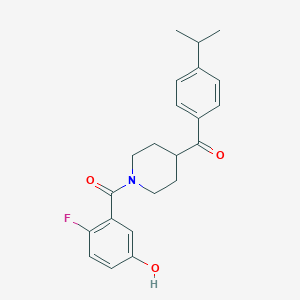
![8-acetyl-3-methyl-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one](/img/structure/B3026172.png)
![Octadecanoic acid, 1-(hydroxymethyl)-2-[(1-oxododecyl)oxy]ethyl ester](/img/structure/B3026176.png)
